molecular formula C23H27NO B14893525 9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol

9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol

Cat. No.: B14893525
M. Wt: 333.5 g/mol
InChI Key: BWKCZJDCSQCOME-UHFFFAOYSA-N
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Description

9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a fluorenol core with a diisopropylamino butynyl side chain, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol typically involves multiple steps, starting with the preparation of the fluorenol core and the diisopropylamino butynyl side chainThe reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the fluorenol core can be oxidized to form a ketone.

    Reduction: The alkyne group in the butynyl side chain can be reduced to an alkene or alkane.

    Substitution: The diisopropylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) under pressure.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of fluorenone derivatives.

    Reduction: Formation of fluorenyl alkenes or alkanes.

    Substitution: Formation of various substituted fluorenol derivatives.

Scientific Research Applications

9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to proteins or enzymes, altering their activity and leading to various physiological effects. The diisopropylamino group can enhance the compound’s ability to penetrate cell membranes, making it effective in cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(diisopropylamino)but-2-yn-1-yl)-2,6-difluorobenzamide
  • N-(4-(diisopropylamino)but-2-yn-1-yl)quinoline-2-carboxamide
  • 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

Uniqueness

Compared to similar compounds, 9-(4-(Diisopropylamino)but-2-yn-1-yl)-9H-fluoren-9-ol stands out due to its unique fluorenol core, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

9-[4-[di(propan-2-yl)amino]but-2-ynyl]fluoren-9-ol

InChI

InChI=1S/C23H27NO/c1-17(2)24(18(3)4)16-10-9-15-23(25)21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,17-18,25H,15-16H2,1-4H3

InChI Key

BWKCZJDCSQCOME-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC#CCC1(C2=CC=CC=C2C3=CC=CC=C31)O)C(C)C

Origin of Product

United States

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